Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO3 and a molecular weight of 279.72 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloroquinoline-3-carboxylate: This compound has two chlorine atoms in the quinoline ring, which may result in different reactivity and biological activity.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological behavior .
Properties
IUPAC Name |
ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGSEBLCQKKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352472 | |
Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112190-03-1 | |
Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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